N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a phthalazinone derivative. Benzimidazole is a well-known pharmacophore with diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The phthalazinone derivative adds further complexity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Phthalazinone Derivative: The phthalazinone derivative can be synthesized through the reaction of phthalic anhydride with hydrazine, followed by methylation to introduce the methoxy groups.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group in benzimidazole derivatives can be achieved using reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole and phthalazinone derivatives.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The phthalazinone derivative may enhance these interactions or provide additional biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, albendazole, mebendazole.
Phthalazinone Derivatives: Phthalazinone, phthalazone.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is unique due to the combination of benzimidazole and phthalazinone moieties, which may provide synergistic biological activities and enhanced therapeutic potential.
Properties
Molecular Formula |
C27H25N5O4 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C27H25N5O4/c1-35-22-13-12-18-15-28-32(27(34)24(18)25(22)36-2)16-23(33)29-21(14-17-8-4-3-5-9-17)26-30-19-10-6-7-11-20(19)31-26/h3-13,15,21H,14,16H2,1-2H3,(H,29,33)(H,30,31) |
InChI Key |
SOGBRDHSSIVZAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4)OC |
Origin of Product |
United States |
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